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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No.: B022200 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Bromoethoxy)-4-nitrobenzene is a valuable building block in organic synthesis,

frequently employed in the development of novel pharmaceutical compounds and functional

materials. Its bifunctional nature, featuring a reactive bromoethoxy group and an electron-

withdrawing nitro group on an aromatic scaffold, allows for a diverse range of chemical

transformations. Accurate structural elucidation and purity assessment are paramount for its

effective utilization. This technical guide provides a comprehensive analysis of the spectral data

of 1-(2-Bromoethoxy)-4-nitrobenzene, covering Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind

experimental choices and the interpretation of spectral features are discussed in detail to

provide a practical framework for researchers.

Molecular Structure and Properties
1-(2-Bromoethoxy)-4-nitrobenzene possesses the molecular formula C₈H₈BrNO₃ and a

molecular weight of 246.06 g/mol .[1] The structure, confirmed by various spectroscopic

methods, consists of a p-nitrophenoxy group linked to a bromoethyl chain.

Key Physicochemical Properties:[1]
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Property Value

Molecular Formula C₈H₈BrNO₃

Molecular Weight 246.06 g/mol

IUPAC Name 1-(2-bromoethoxy)-4-nitrobenzene

CAS Number 13288-06-7

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the individual atoms.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like 1-(2-
Bromoethoxy)-4-nitrobenzene is as follows:

Dissolution: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (or

50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent,

such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is

critical to ensure the compound is fully dissolved and to avoid interference with the signals of

interest.

Filtration: To remove any particulate matter that could adversely affect the magnetic field

homogeneity and thus the spectral resolution, filter the solution through a pipette containing

a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters are employed, including a
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sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less

sensitive ¹³C nucleus.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene is characterized by distinct

signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of

the nitro group and the oxygen atom significantly influences the chemical shifts of the

neighboring protons.

Predicted ¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.2 Doublet 2H

Aromatic protons

ortho to the nitro

group

~7.0 Doublet 2H

Aromatic protons

meta to the nitro

group

~4.4 Triplet 2H -O-CH₂-

~3.7 Triplet 2H -CH₂-Br

Causality of Signal Assignment:

Aromatic Protons: The aromatic region displays a typical AA'BB' system for a 1,4-

disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro

group are deshielded and appear at a lower field (~8.2 ppm) compared to the protons meta

to the nitro group (~7.0 ppm).

Aliphatic Protons: The ethoxy protons appear as two triplets. The methylene group attached

to the oxygen (-O-CH₂-) is deshielded by the adjacent electronegative oxygen atom and

resonates at a lower field (~4.4 ppm) compared to the methylene group attached to the
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bromine atom (-CH₂-Br) at ~3.7 ppm. The triplet multiplicity arises from the coupling with the

adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm) Assignment

~163 C-O (aromatic)

~142 C-NO₂ (aromatic)

~126 CH (aromatic, ortho to -NO₂)

~115 CH (aromatic, meta to -NO₂)

~68 -O-CH₂-

~28 -CH₂-Br

Causality of Signal Assignment:

Aromatic Carbons: The carbon atom attached to the oxygen (C-O) is significantly deshielded

and appears at the lowest field (~163 ppm). The carbon bearing the nitro group (C-NO₂) is

also deshielded (~142 ppm). The aromatic CH carbons ortho and meta to the nitro group are

found in the typical aromatic region, with the ortho carbons appearing at a slightly lower field

due to the stronger electron-withdrawing effect.

Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-O-CH₂-)

resonates at a lower field (~68 ppm) due to the deshielding effect of the oxygen atom. The

carbon of the methylene group bonded to bromine (-CH₂-Br) appears at a higher field (~28

ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: IR Spectroscopy
For a solid sample like 1-(2-Bromoethoxy)-4-nitrobenzene, the KBr pellet method is a

common and effective sample preparation technique.

Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR

region and acts as a matrix.

Pellet Formation: The finely ground mixture is placed in a pellet die and subjected to high

pressure using a hydraulic press to form a thin, transparent pellet.

Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for

analysis.

IR Spectral Data and Interpretation
The IR spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene displays characteristic absorption

bands corresponding to its key functional groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1595, ~1490 Strong Aromatic C=C stretch

~1520, ~1345 Very Strong
Asymmetric and symmetric N-

O stretch of the nitro group

~1250 Strong Aryl-O-C stretch (asymmetric)

~1050 Strong Aryl-O-C stretch (symmetric)

~600-500 Medium C-Br stretch

Causality of Band Assignment:
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Nitro Group: The most prominent features in the IR spectrum are the very strong absorption

bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹)

stretching vibrations of the nitro group. These are highly characteristic and confirm the

presence of the -NO₂ functionality.

Aromatic Ether: The strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of

the aryl-O-C ether linkage.

Aromatic Ring: The bands in the 1595-1490 cm⁻¹ region are due to the C=C stretching

vibrations within the benzene ring. The absorptions between 3100-3000 cm⁻¹ correspond to

the aromatic C-H stretching.

Aliphatic Chain: The aliphatic C-H stretching vibrations of the ethoxy group are observed in

the 2950-2850 cm⁻¹ region.

Bromoalkane: The C-Br stretching vibration is expected to appear in the fingerprint region,

typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic

molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion

(M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.
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Analysis: The charged fragments are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate a mass spectrum.

Mass Spectrum and Fragmentation Analysis
The mass spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene will exhibit a molecular ion peak

and several characteristic fragment ions. The presence of bromine is readily identified by the

isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrum Data:

m/z Ion Structure Interpretation

245/247
[C₈H₈⁷⁹BrNO₃]⁺• /

[C₈H₈⁸¹BrNO₃]⁺•
Molecular ion (M⁺•)

139 [C₆H₅NO₃]⁺• Loss of C₂H₃Br

123 [C₆H₅NO₂]⁺• Loss of C₂H₃BrO

107/109 [C₂H₄⁷⁹Br]⁺ / [C₂H₄⁸¹Br]⁺ Bromoethyl cation

93 [C₆H₅O]⁺ Phenoxy cation

77 [C₆H₅]⁺ Phenyl cation

Fragmentation Workflow:

[M]⁺• (m/z 245/247)

[M - C₂H₃Br]⁺• (m/z 139)
- •CH₂CH₂Br

[C₂H₄Br]⁺ (m/z 107/109)

α-cleavage

[C₆H₅NO₂]⁺• (m/z 123)- O [C₆H₅O]⁺ (m/z 93)- NO

Click to download full resolution via product page
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Caption: Key fragmentation pathways of 1-(2-Bromoethoxy)-4-nitrobenzene in EI-MS.

Causality of Fragmentation:

Molecular Ion: The molecular ion peak at m/z 245 and 247, with approximately equal

intensity, is a clear indicator of the presence of one bromine atom.

Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O

bond. This can lead to the formation of the bromoethyl cation at m/z 107/109.

Loss of the Bromoethoxy Group: Cleavage of the ether bond can also result in the loss of the

bromoethoxy radical, leading to the formation of the p-nitrophenoxy radical cation, which

upon rearrangement can lead to the ion at m/z 139.

Further Fragmentation: Subsequent loss of neutral fragments like oxygen or nitric oxide from

the aromatic portion of the molecule can lead to the formation of ions at m/z 123 and 93,

respectively.

Conclusion
The comprehensive spectral analysis of 1-(2-Bromoethoxy)-4-nitrobenzene through NMR,

IR, and MS provides a self-validating system for its structural confirmation and purity

assessment. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption

bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all

converge to provide an unambiguous identification of the molecule. This technical guide serves

as a valuable resource for researchers, enabling them to confidently interpret the spectral data

of this important synthetic intermediate and ensure the quality and reliability of their scientific

endeavors.

References
PubChem. 1-(2-Bromoethoxy)-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b022200?utm_src=pdf-body
https://www.benchchem.com/product/b022200?utm_src=pdf-body
https://www.benchchem.com/product/b022200?utm_src=pdf-body
https://www.benchchem.com/product/b022200?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 1-(2-Bromoethoxy)-4-nitrobenzene | C8H8BrNO3 | CID 235987 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral Data Analysis of 1-(2-Bromoethoxy)-4-
nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022200#spectral-data-for-1-2-bromoethoxy-4-
nitrobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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